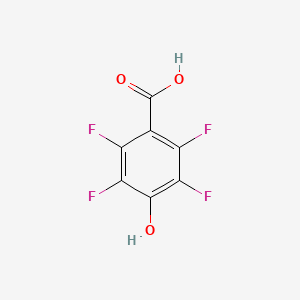

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170066. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLHGQOBAPTEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215509 | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-34-6 | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 652-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable precursor for the synthesis of biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of enzyme inhibitors and fluorescent probes for bioimaging.

Chemical and Physical Properties

This compound is a white to off-white solid. The fluorine atoms on the benzene ring significantly influence its acidity and reactivity compared to its non-fluorinated analog, 4-hydroxybenzoic acid.

| Property | Value | Reference |

| CAS Number | 652-34-6 (anhydrous) | [1][2][3] |

| 207738-02-1 (hydrate) | [4][5][6][7] | |

| Molecular Formula | C₇H₂F₄O₃ | [2][3] |

| Molecular Weight | 210.08 g/mol | [1][2] |

| Melting Point | 148-156 °C | [1][2][8] |

| pKa | 5.3 | [1] |

| Purity | >98% | [1][9] |

Key Applications in Drug Discovery and Research

The unique properties of this compound make it a valuable starting material for the synthesis of various research tools and potential therapeutic agents.

Synthesis of Enzyme Inhibitors

This compound is a precursor for the synthesis of potent inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes implicated in cancer progression.[1] The fluorinated phenyl group can act as a mimic of the pyrophosphate moiety of the natural substrates of these enzymes.[5]

Enzyme Inhibition Data:

| Enzyme | IC₅₀ | Reference |

| Protein Farnesyltransferase (FTase) | 2.9 µM | [1] |

| Geranylgeranyltransferase (GGTase) | 7.5 µM | [1] |

Development of Fluorescent Bioimaging Probes

This compound is a key building block for the synthesis of BMV109, a quenched activity-based probe (qABP) used for bioimaging of cysteine cathepsin activity.[1][4][6] These probes are designed to be non-fluorescent until they react with their target enzyme, providing a powerful tool for studying enzyme activity in living cells and tissues.[4][10]

Experimental Protocols

General Synthesis of Farnesyltransferase and Geranylgeranyltransferase Inhibitors via Mitsunobu Reaction

The synthesis of FTase and GGTase inhibitors from this compound can be achieved through a Mitsunobu reaction to couple the phenolic hydroxyl group with a farnesyl or geranyl alcohol derivative. The following is a generalized protocol based on literature descriptions.[1][2]

Materials:

-

This compound (or a protected derivative)

-

Farnesol or Geraniol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the corresponding alcohol (farnesol or geraniol, 1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E [ ] )-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. med.stanford.edu [med.stanford.edu]

- 4. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A bright future for precision medicine: advances in fluorescent chemical probe design and their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a versatile fluorinated building block with significant applications in drug discovery and chemical biology. With a molecular weight of 210.08 g/mol , this compound serves as a crucial intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and fluorescent probes for bioimaging. This document details its chemical properties, summarizes key quantitative data, outlines experimental applications, and provides visual representations of relevant biological pathways and experimental workflows.

Core Properties and Data

This compound is a white solid with the chemical formula C₇H₂F₄O₃. Its perfluorinated structure imparts unique chemical properties, including enhanced stability and increased acidity compared to its non-fluorinated counterpart.

| Property | Value | Reference |

| Molecular Weight | 210.08 g/mol | [1][2] |

| CAS Number | 652-34-6 | [1][2] |

| Melting Point | 152-156 °C | [1] |

| pKa | 5.3 | [2] |

Applications in Drug Development and Bioimaging

The unique electronic properties of the tetrafluorinated phenyl ring make this benzoic acid derivative a valuable synthon for the development of targeted therapeutic agents and advanced research tools.

Inhibition of Protein Prenylation

This compound is a key precursor in the synthesis of inhibitors targeting protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[2] These enzymes are critical for the post-translational modification of proteins involved in cellular signaling, including the Ras superfamily of small GTPases, which are frequently mutated in cancer. Inhibition of these enzymes represents a promising strategy for anticancer drug development.

Derivatives of this compound have demonstrated potent inhibition of these enzymes.[2]

| Enzyme Target | IC₅₀ | Reference |

| Protein Farnesyltransferase (FTase) | 2.9 µM | [2] |

| Geranylgeranyltransferase (GGTase) | 7.5 µM | [2] |

The farnesylation process, which is inhibited by derivatives of this compound, is a multi-step pathway crucial for the proper localization and function of proteins like Ras.

Development of Bioimaging Probes

This compound serves as a precursor for the synthesis of quenched activity-based probes (qABPs), such as BMV109, which are used for imaging cysteine cathepsin activity in living cells.[2] These probes are intrinsically non-fluorescent but become fluorescent upon cleavage by their target protease, allowing for real-time visualization of enzyme activity.

Experimental Protocols and Methodologies

While detailed, step-by-step synthesis protocols are proprietary or found within specific scientific publications, the general methodologies for the application of this compound are outlined below. For a detailed protocol on the synthesis of farnesyltransferase inhibitors, readers are directed to the work of Marriott et al., in the Journal of the Chemical Society, Perkin Transactions 1.

General Workflow for the Synthesis of a Bioactive Derivative

The synthesis of a bioactive molecule, such as an enzyme inhibitor or a fluorescent probe, from this compound generally follows a multi-step chemical synthesis workflow.

A key reaction in the derivatization of this compound is the Mitsunobu reaction, which is employed in the preparation of novel inhibitors for protein farnesyltransferase and geranylgeranyltransferase.[2] This reaction allows for the conversion of the hydroxyl group to a variety of other functional groups under mild conditions.

Conclusion

This compound is a valuable and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique properties facilitate the synthesis of potent enzyme inhibitors and sophisticated bioimaging tools. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics and a deeper understanding of biological processes.

References

- 1. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E [ ] )-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. ossila.com [ossila.com]

The Structural Elucidation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA), a key building block in the development of advanced pharmaceutical agents and biochemical probes. This document details the physicochemical properties, spectroscopic characterization, and synthetic approaches related to TFHBA, presenting data in a clear and accessible format for researchers and professionals in drug discovery and development.

Introduction

This compound, with the chemical formula C₇H₂F₄O₃, is a fluorinated analog of 4-hydroxybenzoic acid. The presence of four fluorine atoms on the benzene ring significantly alters its electronic properties, enhancing its acidity and modifying its reactivity. These unique characteristics make it a valuable intermediate in organic synthesis. Notably, it serves as a crucial precursor for the synthesis of specific inhibitors for enzymes such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I), which are implicated in cancer cell signaling pathways. It is also used in the development of quenched activity-based probes for bioimaging applications.[1]

Physicochemical Properties

TFHBA is a white to off-white solid at room temperature. Its properties are summarized in the table below. The high melting point is indicative of a stable crystal lattice structure. The acidity of the carboxylic acid is significantly increased compared to its non-fluorinated counterpart due to the strong electron-withdrawing nature of the fluorine atoms. A reported pKa value for this compound is 5.3, which is considerably more acidic than 4-hydroxybenzoic acid (pKa of 9.3).[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄O₃ | [2][3] |

| Molecular Weight | 210.08 g/mol | [2][3] |

| CAS Number | 652-34-6 | [2][3] |

| Melting Point | 152-156 °C | [2] |

| Appearance | White to off-white solid | [3] |

| pKa | 5.3 | [1] |

| Solubility | Insoluble in water | [4] |

Spectroscopic and Structural Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed peak lists and raw data are found in specialized databases, this section summarizes the expected spectral characteristics.

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the acidic proton of the carboxylic acid and the proton of the hydroxyl group. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons attached to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling). ChemicalBook provides access to the 13C NMR spectrum for this compound.[5]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Due to the symmetry of the molecule, a single signal is expected for the four equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of TFHBA will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid.

-

C-F stretching bands in the fingerprint region.

-

Aromatic C=C stretching bands.

ChemicalBook provides access to the IR spectrum of this compound.[6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 210. The fragmentation pattern would likely involve the loss of COOH, OH, and fluorine atoms, providing further structural information.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound typically involves the nucleophilic substitution of a fluorine atom on a perfluorinated benzene derivative with a hydroxyl group, followed by carboxylation. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Example Synthetic Protocol (Conceptual)

This is a conceptual protocol based on general organic chemistry principles, as a specific detailed protocol was not found in the search results.

Materials:

-

Pentafluorobenzoic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Suitable organic solvent (e.g., DMSO)

-

Water

Procedure:

-

Dissolve pentafluorobenzoic acid in a suitable high-boiling polar aprotic solvent.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide, to act as the nucleophile.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a strong acid, like hydrochloric acid, to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system.

-

Dry the purified this compound under vacuum.

Application in Drug Development: Enzyme Inhibition

This compound is a key starting material for the synthesis of inhibitors targeting farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[1] These enzymes are involved in the post-translational modification of proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways regulating cell growth and proliferation. Aberrant Ras signaling is a hallmark of many cancers.

Inhibitors derived from TFHBA can block the active site of these enzymes, preventing the transfer of farnesyl or geranylgeranyl groups to their target proteins. This disruption can inhibit downstream signaling pathways, leading to reduced cancer cell proliferation and survival.

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for inhibitors derived from this compound.

Caption: Inhibition of FTase and GGTase-I by compounds derived from TFHBA.

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements apply:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of targeted therapeutics and advanced materials. Its unique electronic properties, stemming from its polyfluorinated structure, make it an attractive building block for creating potent enzyme inhibitors and functional probes. This guide provides a foundational understanding of its structure, properties, and applications, serving as a valuable resource for researchers in the field. Further investigation into its crystallographic structure and the development of optimized synthetic routes will continue to expand its utility in medicinal chemistry and materials science.

References

- 1. ossila.com [ossila.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

- 4. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [amp.chemicalbook.com]

- 5. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR [m.chemicalbook.com]

- 6. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) IR Spectrum [chemicalbook.com]

- 7. 2,3,5,6-テトラフルオロ-4-ヒドロキシ安息香酸 水和物 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key building block in the development of pharmaceuticals and bioimaging agents. This document details quantitative data, experimental methodologies for their determination, and relevant biological pathways and experimental workflows.

Core Physical Properties

This compound is a white to off-white solid crystalline compound. Its physical characteristics are crucial for its application in synthesis, formulation, and biological studies.

Data Presentation: A Summary of Quantitative Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that some values are reported for the anhydrous form, while others pertain to the hydrate, which can influence properties like the melting point.

| Property | Value | Notes |

| Molecular Formula | C₇H₂F₄O₃ | |

| Molecular Weight | 210.08 g/mol | Anhydrous basis.[1][2] |

| Melting Point | 152-156 °C | For the anhydrous form.[1] |

| 104-107 °C | For the hydrate form (lit.).[2] | |

| Boiling Point | 274.3 ± 40.0 °C | Predicted value. |

| pKa | ~5.3 | Observed value. |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water. | Soluble in many organic solvents. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research and development. The following sections outline standardized experimental protocols for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a crystalline solid is the capillary method.[3][4][5][6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the behavior of a compound in physiological environments.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[7][8][9]

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Solubility Determination

Solubility is a crucial property for drug development, as it affects absorption, distribution, and bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a particular solvent.[10][11][12][13][14]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Applications in Drug Discovery and Bioimaging

This compound is a valuable precursor in the synthesis of various biologically active molecules, including enzyme inhibitors and fluorescent probes.

Inhibition of Protein Farnesyltransferase and the Ras Signaling Pathway

Protein farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[15][16][17] Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras proteins to the cell membrane, which is a prerequisite for their function in signal transduction pathways that control cell growth and proliferation.[16][17]

Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[17] Therefore, inhibiting FTase has emerged as a promising strategy for cancer therapy.[15][16][17] Inhibitors derived from this compound can block the farnesylation of Ras, preventing its membrane association and downstream signaling.[18][19]

Synthesis of Quenched Fluorescent Probes

Quenched fluorescent probes are powerful tools for detecting and imaging specific biological activities, such as enzyme function. These probes typically consist of a fluorophore and a quencher molecule held in close proximity by a linker that can be cleaved by a specific enzyme. In the intact probe, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage of the linker, the fluorophore and quencher are separated, leading to a "turn-on" of fluorescence that can be detected and quantified.

This compound can be used as a building block in the synthesis of such probes. The general workflow for the synthesis and application of a quenched fluorescent probe is outlined below.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 2,3,5,6-テトラフルオロ-4-ヒドロキシ安息香酸 水和物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. web.mit.edu [web.mit.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. Ras farnesyltransferase inhibition: a novel and safe approach for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E [ ] )-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key building block in the development of pharmaceuticals and other specialty chemicals. This document details two primary synthesis pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient and effective production of this valuable compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable synthon for creating novel molecular entities with enhanced biological activity and chemical stability. This guide will explore the primary synthetic routes to this compound, providing detailed methodologies and data to support laboratory-scale and potential scale-up production.

Synthesis Pathway 1: Nucleophilic Aromatic Substitution of Pentafluorobenzoic Acid

One of the most direct methods for the synthesis of this compound involves the nucleophilic aromatic substitution of the para-fluorine atom in pentafluorobenzoic acid with a hydroxide group.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound from Pentafluorobenzoic Acid.

Experimental Protocol

A detailed experimental procedure for this pathway is outlined in Chinese patent CN108069832B.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Pentafluorobenzoic acid | 212.08 | 212 g | 1.0 |

| Sodium hydroxide (30% aq. solution) | 40.00 | 340 g | 2.55 |

| Benzyltriethylammonium chloride | 227.77 | 58 g | 0.25 |

| Calcium hydroxide | 74.09 | 90 g | 1.21 |

| Water | 18.02 | 400 g | 22.2 |

| Hydrochloric acid | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

To a reaction kettle, add 212 g of pentafluorobenzoic acid and 400 g of water.

-

Begin stirring and add 340 g of a 30% aqueous sodium hydroxide solution at room temperature.

-

Add 58 g of benzyltriethylammonium chloride and 90 g of calcium hydroxide to the mixture.

-

Heat the reaction mixture to 120 °C and maintain a reflux for 5 hours.

-

After the reaction is complete, cool the mixture and filter it.

-

Wash the filter cake three times with water.

-

Combine the filtrates and neutralize with hydrochloric acid to a pH of 2.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the organic extracts and concentrate to yield the solid product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 84% | [1] |

| Purity (HPLC) | >98% | [1] |

| Product Mass | 175 g | [1] |

Synthesis Pathway 2: Hydrolysis of Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate

An alternative route to the target molecule is the hydrolysis of its corresponding methyl ester, methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate. This pathway is advantageous when the methyl ester is a readily available starting material.

Logical Workflow for Pathway 2

Caption: Synthesis of this compound via Methyl Ester Hydrolysis.

Experimental Protocol

While a specific protocol for the hydrolysis of methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate was not found in the immediate search results, a general procedure for the hydrolysis of a structurally similar methyl ester, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, can be adapted.

Materials (Hypothetical for the target molecule):

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate | 224.10 | (e.g., 10 g) | (e.g., 0.045) |

| Sodium hydroxide | 40.00 | (e.g., 2 g) | (e.g., 0.05) |

| Methanol | 32.04 | (e.g., 20 cm³) | - |

| Water | 18.02 | (e.g., 30 cm³) | - |

| Concentrated Hydrochloric acid | 36.46 | As needed | - |

Procedure (Adapted):

-

Dissolve methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate in a mixture of methanol and a solution of sodium hydroxide in water.

-

Heat the mixture under reflux for approximately 4 hours.

-

After cooling, add concentrated hydrochloric acid to precipitate the product.

-

Filter the white crystalline precipitate and wash with water.

-

Dry the product to obtain this compound.

Quantitative Data

Yields for this type of hydrolysis are typically high, often exceeding 90%, as seen in the hydrolysis of a similar compound which resulted in a 95% yield.[2]

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄O₃ | [3] |

| Molecular Weight | 210.08 g/mol | [3] |

| Melting Point | 152-156 °C | [3] |

| Appearance | White to off-white solid |

Spectroscopic Data:

While specific spectra for the synthesized product were not detailed in the provided search results, typical spectroscopic data for this compound would include:

-

¹H NMR: A broad singlet for the carboxylic acid proton and another for the hydroxyl proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: Signals corresponding to the seven carbon atoms in the molecule, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons attached to fluorine, and the carbon bearing the hydroxyl group.[4]

-

¹⁹F NMR: Signals for the fluorine atoms on the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C-F bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has detailed two viable synthesis pathways for this compound. The nucleophilic aromatic substitution of pentafluorobenzoic acid offers a direct and high-yielding route from a readily available starting material. The hydrolysis of the corresponding methyl ester provides an alternative approach. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important fluorinated building block. The characterization data section outlines the expected analytical results to confirm the successful synthesis of the target compound.

References

Spectroscopic and Physicochemical Profile of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS No. 652-34-6). While specific, publicly available quantitative spectral data is limited, this document outlines the standard experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. This guide is intended to support researchers and professionals in drug development and chemical synthesis in the characterization and utilization of this fluorinated benzoic acid derivative.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of four fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing its acidity compared to its non-fluorinated analog, 4-hydroxybenzoic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 652-34-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₂F₄O₃ | [1][2][3][4][7] |

| Molecular Weight | 210.08 g/mol | [1][2][3] |

| Melting Point | 152-156 °C | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥96% | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹

-

O-H stretch (phenol): Sharp or broad band around 3600-3200 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1680 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

-

C-F stretch: Strong absorptions in the 1300-1000 cm⁻¹ region

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the carboxylic acid proton, typically downfield (>10 ppm).

-

A singlet for the phenolic proton, with its chemical shift dependent on solvent and concentration.

-

-

¹³C NMR:

-

A signal for the carboxylic carbon (~165-185 ppm).

-

Signals for the aromatic carbons, showing complex splitting patterns due to C-F coupling. The carbon bearing the hydroxyl group will be shifted downfield, while carbons bonded to fluorine will show large one-bond C-F coupling constants.

-

-

¹⁹F NMR:

-

Due to the symmetry of the molecule, a single signal is expected for the four equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion: [M]⁺ or [M-H]⁻ depending on the ionization technique. For C₇H₂F₄O₃, the exact mass of the molecular ion would be approximately 210.00 m/z.

-

Expected Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), •COOH (M-45), and CO₂ (M-44). The tetrafluorinated ring is expected to be relatively stable.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

The solid sample of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

-

Data Acquisition:

-

The NMR tube is placed in the NMR spectrometer.

-

¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

-

For ¹³C and ¹⁹F NMR, proton decoupling is typically applied to simplify the spectra.

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, for example, via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

The mass spectrum is recorded in either positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides essential information and standardized protocols for the spectroscopic characterization of this compound. While specific quantitative spectral data is not widely available in public domains, the outlined methodologies will enable researchers to reliably obtain this data for their specific samples. The provided information is intended to facilitate the use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. labproinc.com [labproinc.com]

- 5. 2,3,5,6-四氟-4-羟基苯甲酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]

- 7. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid CAS#: 652-34-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Introduction to this compound

This compound is a fluorinated derivative of 4-hydroxybenzoic acid. The presence of four fluorine atoms on the benzene ring significantly alters its physicochemical properties, including its acidity and solubility, compared to its non-fluorinated counterpart. It serves as a valuable building block in the synthesis of various compounds, including active pharmaceutical ingredients (APIs), bioimaging probes, and enzyme inhibitors.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative data is scarce, the structural features of this compound—a polar carboxylic acid group, a hydroxyl group, and a highly fluorinated aromatic ring—allow for a qualitative prediction of its solubility.

-

Polar Solvents: The carboxylic acid and hydroxyl groups suggest that it will exhibit some solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and acetone.

-

Aprotic Solvents: Solubility is also expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Due to the polar functional groups, it is expected to have low solubility in nonpolar solvents like hexane and toluene.

-

Water: It is reported to be insoluble in water.

For comparative purposes, the non-fluorinated analog, 4-hydroxybenzoic acid, is freely soluble in alcohol and soluble in acetone and ether.[2][3] The high degree of fluorination in this compound may influence its solubility in unique ways, potentially increasing its solubility in certain fluorinated solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Acetonitrile | |||

| Tetrahydrofuran | |||

| Dimethylformamide | |||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with tight-fitting caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker/water bath and allow the undissolved solid to settle.

-

For efficient separation, centrifuge the vial at a moderate speed for 10-15 minutes.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

-

Data Collection and Calculation:

-

Once the solvent is completely evaporated, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dried solid.

-

The mass of the dissolved solid is the difference between the final weight of the vial and the initial weight of the empty vial.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Application Workflow: Synthesis of a Fluorescent Bioimaging Probe

This compound is a key precursor in the synthesis of the fluorescent activity-based probe BMV109. The following diagram illustrates the general workflow for this application.

Caption: Workflow for the synthesis and application of the bioimaging probe BMV109.

Logical Workflow for Solubility Classification

A systematic approach to determining the solubility of a compound like this compound involves a series of tests with solvents of varying polarities. The following diagram outlines a logical workflow for this process.

Caption: A flowchart for the systematic classification of organic compound solubility.

This guide provides a foundational understanding and practical tools for researchers working with this compound. The provided experimental protocol and logical workflows are intended to facilitate the determination of its solubility in various organic solvents, a critical parameter for its successful application in research and development.

References

Navigating the Quality Landscape of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for commercially available 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS No. 652-34-6). Understanding the purity profile of this critical building block is paramount for ensuring reproducibility in research and maintaining stringent quality standards in drug development. This document outlines typical purity specifications, potential impurities, and the analytical methodologies employed for their determination.

Commercial Purity Specifications

This compound is available from various chemical suppliers, typically with a purity of 96% or higher. The offered grades are suitable for a range of applications, from early-stage research to more demanding synthetic processes in pharmaceutical development. Below is a summary of typical purity specifications from prominent commercial suppliers. It is important to note that lot-to-lot variability can occur, and for exacting applications, obtaining a lot-specific Certificate of Analysis (CoA) is highly recommended.

| Parameter | Specification | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., J&K Scientific) | Supplier C (e.g., Ossila) |

| Assay (Purity) | The percentage of the main component in the material. | ≥ 96%[1][2][3] | 98% | >98%[4] |

| Appearance | Physical state and color of the substance. | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | The temperature at which the substance melts. | 152-156 °C | Not specified | 151 – 153 °C[4] |

| Molecular Formula | The chemical formula of the compound. | C₇H₂F₄O₃ | C₇H₂F₄O₃ | C₇H₂F₄O₃[4] |

| Molecular Weight | The mass of one mole of the substance. | 210.08 g/mol [4] | 210.08 g/mol | 210.08 g/mol [4] |

Note: The information in the table is compiled from publicly available data on supplier websites and may not represent the full specifications of all available grades. For detailed impurity profiles, including specific limits for related substances, residual solvents, and water content, consulting the supplier's Certificate of Analysis for a specific lot is essential.

Potential Impurities

The impurity profile of this compound can be influenced by the synthetic route employed. Potential impurities may include:

-

Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

-

Intermediates: Incompletely reacted intermediates from the synthetic pathway.

-

By-products: Isomeric impurities or products from side reactions. For instance, incomplete fluorination could lead to the presence of tri- or di-fluorinated hydroxybenzoic acids.

-

Degradation products: Impurities formed during storage or handling.

-

Residual Solvents: Solvents used during the synthesis and purification process.

-

Water Content: Moisture absorbed from the environment.

Experimental Protocols for Quality Control

A combination of analytical techniques is utilized to ensure the purity and identity of this compound. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity (assay) of this compound and for quantifying impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard of known purity. Impurities are identified by their relative retention times and their concentrations are calculated based on their peak areas relative to the main peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying organic impurities.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Acetone-d₆).

-

Sample Preparation: A sufficient amount of the sample is dissolved in the deuterated solvent.

-

Analysis:

-

¹H NMR: Will show signals for the acidic proton of the carboxylic acid and the hydroxyl group. The chemical shifts and coupling constants provide information about the electronic environment of the protons.

-

¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

¹⁹F NMR: Is particularly informative for fluorinated compounds, showing signals for the fluorine atoms and their coupling with each other and with neighboring carbon and hydrogen atoms. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.

-

Purity Assessment: The presence of unexpected signals in any of the NMR spectra can indicate the presence of impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimation of their levels.

-

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to identify and quantify volatile and semi-volatile impurities, including residual solvents.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column).

-

Carrier Gas: Typically helium at a constant flow rate.

-

Injection: The sample, often after derivatization to increase volatility (e.g., silylation), is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As components elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.

-

Analysis: The chromatogram shows the separation of different components, and the mass spectrum of each peak is used for identification. Quantification can be performed using an internal or external standard.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of commercial this compound.

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the purity specifications and analytical control of commercial this compound. For any specific application, it is imperative to work closely with the supplier and obtain detailed, lot-specific analytical data to ensure the quality and consistency of this important chemical intermediate.

References

A Technical Guide to the Chemical Reactivity of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a versatile fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms on the benzene ring, significantly influence the reactivity of both the carboxylic acid and the hydroxyl functional groups. This technical guide provides an in-depth overview of the chemical reactivity of this compound, including detailed experimental protocols, quantitative data, and spectroscopic analysis to support its application in research and development.

Physicochemical Properties

The perfluorinated nature of the aromatic ring renders this compound significantly more acidic than its non-fluorinated counterpart, 4-hydroxybenzoic acid. This heightened acidity is a key factor influencing its reactivity in various chemical transformations.

| Property | Value | Reference |

| CAS Number | 652-34-6 | [1][2] |

| Molecular Formula | C₇H₂F₄O₃ | [1][2] |

| Molecular Weight | 210.08 g/mol | [1][2] |

| Melting Point | 151-153 °C | [1] |

| pKₐ | 5.3 | [1] |

Synthesis

A common synthetic route to this compound involves the selective decarboxylation of tetrafluorophthalic acid. This process is typically carried out in a high-boiling solvent, such as water, under elevated temperature and pressure.

Experimental Protocol: Synthesis from Tetrafluorophthalic Acid

Materials:

-

Tetrafluorophthalic acid

-

Water

-

Catalyst (e.g., tri-n-butylammonium trifluoromethanesulfonate)

-

Reaction vessel (autoclave)

Procedure:

-

Charge the reaction vessel with tetrafluorophthalic acid, the catalyst, and water.

-

Seal the vessel and heat the mixture to 140-170 °C for 3-10 hours. The pressure will increase due to the formation of carbon dioxide.

-

After the reaction is complete, cool the vessel to room temperature.

-

Vent any residual pressure and open the vessel.

-

The product, this compound, can be isolated by filtration and purified by recrystallization.

A high reaction yield and good product purity can be achieved through this method.[3]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct reactions of its carboxylic acid and phenolic hydroxyl groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality readily undergoes reactions typical of this group, most notably esterification.

The formation of esters from this compound can be achieved through various methods, including the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification (Methyl Ester Synthesis)

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate.

-

The product can be further purified by column chromatography or recrystallization.

This method can be adapted for the synthesis of other alkyl esters by substituting methanol with the desired alcohol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group exhibits reactivity in etherification reactions, such as the Williamson ether synthesis and the Mitsunobu reaction.

a) Williamson Ether Synthesis: This method involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Strong base (e.g., sodium hydride)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere.

-

Carefully add the strong base to deprotonate the phenolic hydroxyl group.

-

Add the alkyl halide to the resulting phenoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the ether product by column chromatography.

b) Mitsunobu Reaction: This reaction allows for the etherification of the phenolic hydroxyl group with a primary or secondary alcohol under mild conditions, using a phosphine and an azodicarboxylate. This reaction is particularly useful for synthesizing inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[1]

Experimental Protocol: Mitsunobu Reaction

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous THF

Procedure:

-

Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography to separate it from the triphenylphosphine oxide and hydrazide byproducts.

Decarboxylation

While aromatic carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, particularly with activating groups on the aromatic ring. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group on this compound can influence its propensity for decarboxylation. Thermal decarboxylation at high temperatures can lead to the formation of 2,3,5,6-tetrafluorophenol.

Reaction Conditions:

-

High temperatures, often in the presence of a catalyst or in a high-boiling point solvent.

The exact conditions and yields for the decarboxylation of this specific molecule are not extensively reported and would likely require experimental optimization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~10-13 | br s | - | COOH |

| ~5-7 | br s | - | OH | |

| ¹³C | ~165 | s | - | C=O |

| ~140-150 | m | - | C-F | |

| ~135-145 | m | - | C-OH | |

| ~105-115 | t | J(C,F) ≈ 20-30 | C-COOH | |

| ¹⁹F | -140 to -160 | m | - | Aromatic F |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |

| ~3200 | Broad, Medium | O-H stretch (phenolic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (carboxylic acid/phenol) |

| 1000-1100 | Strong | C-F stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns would likely involve the loss of H₂O (m/z 192), COOH (m/z 165), and CO (from the carboxyl group).

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in synthetic chemistry. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing their reactivity in a predictable manner. This guide provides a foundational understanding of its chemical behavior, offering detailed protocols and spectroscopic data to aid researchers in its effective utilization for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity, particularly in the areas of decarboxylation and derivatization, is warranted to fully exploit its synthetic utility.

References

A Comprehensive Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, presenting quantitative data in structured tables and methodologies for key reactions. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to strict visualization standards for clarity and accessibility.

Physicochemical Properties

This compound is a white to off-white solid organic compound. The introduction of four fluorine atoms to the aromatic ring significantly influences its chemical properties, most notably its acidity. The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, 4-hydroxybenzoic acid. This enhanced acidity and unique electronic profile make it a valuable synthon for introducing tetrafluorinated phenyl moieties into larger molecules.

| Property | Value | Reference |

| CAS Number | 652-34-6 | [1][2][3] |

| Molecular Formula | C₇H₂F₄O₃ | [2] |

| Molecular Weight | 210.08 g/mol | [2] |

| Melting Point | 148-156 °C | [2] |

| pKa | 5.3 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥96% | [3] |

| Synonyms | 4-Carboxy-2,3,5,6-tetrafluorophenol, 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | [1] |

Synthesis of this compound

A viable synthetic route to this compound involves the selective hydrolysis of the para-fluoro substituent of pentafluorobenzoic acid. This reaction is typically performed in the presence of an inorganic base and a phase transfer catalyst in an aqueous medium.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the synthesis of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid as an intermediate in the preparation of 2,3,5,6-tetrafluorophenol.[4]

-

Materials:

-

Pentafluorobenzoic acid

-

Inorganic base (e.g., Sodium Hydroxide)

-

Phase transfer catalyst (e.g., Benzyltriethylammonium chloride)

-

Water

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

-

Procedure:

-

To a reaction vessel, add pentafluorobenzoic acid, water, an inorganic base, and a phase transfer catalyst. The molar ratio of the phase transfer catalyst to the pentafluorobenzoic acid should be in the range of 0.2-0.5:1.[4]

-

Heat the mixture to reflux, maintaining a temperature between 90-120 °C.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid product and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Applications as a Fluorinated Building Block

This compound serves as a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and biological probes.[1] Its utility stems from the presence of three distinct functional groups: the carboxylic acid, the phenolic hydroxyl group, and the tetrafluorinated aromatic ring.

Synthesis of Enzyme Inhibitors and Bioimaging Probes

A notable application of this building block is in the synthesis of inhibitors for enzymes such as protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), as well as in the creation of quenched activity-based fluorescent probes like BMV109 for bioimaging.[1] A key transformation in these syntheses is often a Mitsunobu reaction, which allows for the etherification of the phenolic hydroxyl group under mild conditions.[1]

Experimental Protocol: Representative Mitsunobu Etherification

This protocol provides a general methodology for the etherification of this compound using the Mitsunobu reaction.

-

Materials:

-

This compound

-

An alcohol (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the desired alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the desired ether product.

-

Logical Relationships: Structure and Reactivity

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between its functional groups dictates its utility as a synthetic building block.

The perfluorinated ring acts as a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group and influences the overall lipophilicity and metabolic stability of derivative molecules.[1] The carboxylic acid and hydroxyl groups provide two orthogonal points for chemical modification, allowing for its incorporation into diverse molecular scaffolds through reactions like esterification, amidation, and etherification.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for chemical synthesis. Its unique electronic properties, conferred by the tetrafluorinated ring, along with its dual functionality, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The synthetic and derivatization protocols provided in this guide offer a foundation for its practical application in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various pharmaceutical agents and research tools utilizing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a key building block. This versatile, fluorinated aromatic compound offers unique properties for the development of enzyme inhibitors and bioimaging probes.

Synthesis of Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase) Inhibitors

This compound is a valuable precursor for the synthesis of potent inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[1] These enzymes are crucial targets in cancer research due to their role in post-translationally modifying key signaling proteins, such as Ras. The synthesis of these inhibitors often involves the alkylation of a protected form of the starting benzoic acid.

Quantitative Data: Enzyme Inhibition

The following table summarizes the inhibitory potency of compounds synthesized using this compound derivatives.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Farnesyl Ether Analogue | FTase | 2.9 | [2] |

| Geranyl Ether Analogue | GGTase | 7.5 | [2] |

Experimental Protocol: Synthesis of Farnesyltransferase Inhibitors

This protocol is based on synthetic strategies involving the alkylation of protected fluorinated hydroxybenzoic acids.

Step 1: Protection of this compound

-